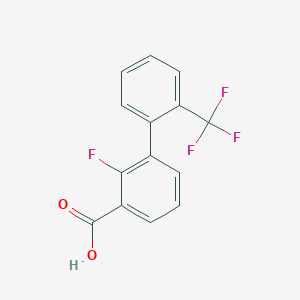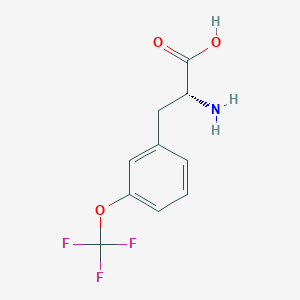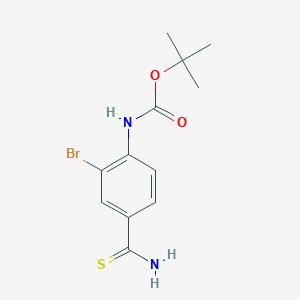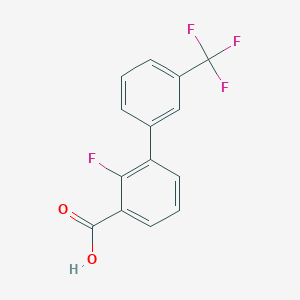
2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H8F4O2 This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3’-position, along with a carboxylic acid functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl derivatives, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form the biphenyl core. Fluorination and trifluoromethylation steps are optimized using reagents like Selectfluor and trifluoromethyl iodide under controlled conditions to ensure high selectivity and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: In synthetic chemistry, 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying electronic effects in aromatic systems.
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound promising candidates for therapeutic agents.
Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides or pesticides due to their stability and bioactivity. Additionally, in materials science, it is used in the development of advanced polymers and coatings with enhanced properties.
作用機序
The mechanism by which 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biological activity.
類似化合物との比較
- 2-Fluorobiphenyl-3-carboxylic acid
- 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid
- 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid
Comparison: Compared to its analogs, 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups. This arrangement can significantly affect the compound’s electronic properties, reactivity, and interaction with biological targets. For instance, the presence of both electron-withdrawing groups can enhance the compound’s stability and influence its pharmacokinetic properties, making it a valuable scaffold in medicinal chemistry.
特性
IUPAC Name |
2-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-10(5-2-6-11(12)13(19)20)8-3-1-4-9(7-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQKGDNABSDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)sulfanyl]acetate](/img/structure/B8015111.png)
![5-bromo-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B8015119.png)
![5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B8015133.png)

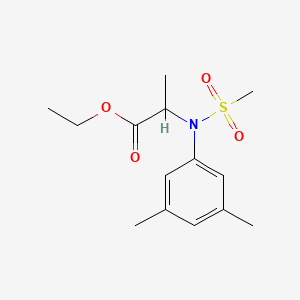
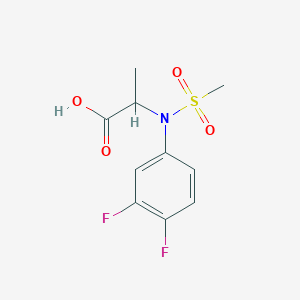
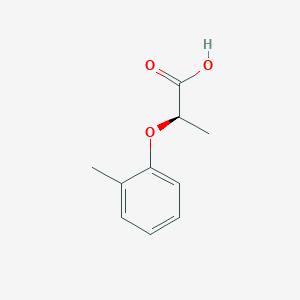
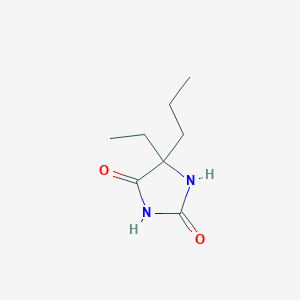
![(2R)-5-amino-2-[(2-azaniumylacetyl)amino]-5-oxopentanoate](/img/structure/B8015174.png)
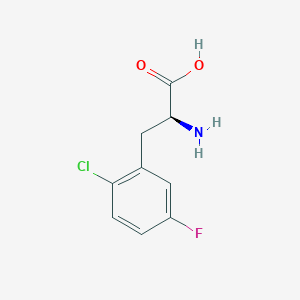
![2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8015183.png)
